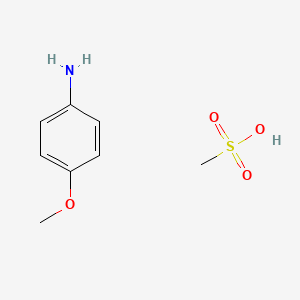

p-Anisidine methanesulphonic acid

Description

Contextual Significance of p-Anisidine (B42471) in Organic Synthesis and Materials Science

p-Anisidine, also known as 4-methoxyaniline, is an organic compound that serves as a fundamental building block in diverse chemical applications. chemicalbook.comwikipedia.org It is an aromatic amine characterized by a methoxy (B1213986) group (-OCH3) at the para-position of the aniline (B41778) ring, a feature that significantly influences its reactivity. chemicalbook.commdpi.com Commercial samples are typically white solids that may appear grey-brown due to air oxidation. wikipedia.org

In the field of organic synthesis , p-anisidine is a crucial intermediate for producing a wide array of more complex molecules. chemicalbook.com Its utility is prominent in the dye manufacturing industry, where it is a precursor for azo dyes and triphenylmethane (B1682552) dyes. chemicalbook.comsmolecule.com Specific examples include its use in the synthesis of Acid Red GP, Direct Blue VB, and Disperse Blue 79. chemicalbook.com Beyond colorants, p-anisidine derivatives are integral to the pharmaceutical sector for synthesizing drugs such as phenazopyridine (B135373) and bucillamine. chemicalbook.com Its ability to condense with aldehydes and ketones to form Schiff bases is a key reaction, which is also leveraged in analytical chemistry to quantify oxidation products in fats and oils. wikipedia.orgsmolecule.comchemicalbook.com

In materials science , p-anisidine is a monomer used in the creation of advanced polymers. Specifically, it can undergo oxidative polymerization to form poly(p-anisidine) (PPA), a derivative of the well-known conducting polymer, polyaniline. mdpi.comufam.edu.br The methoxy group on the phenyl ring influences the electronic and conformational properties of the resulting polymer. mdpi.comufam.edu.br These polymers and their nanocomposites are explored for applications such as antistatic and anticorrosion coatings, and as components in photoactive films. mdpi.comsigmaaldrich.com

Table 1: Physicochemical Properties of p-Anisidine

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | CH₃OC₆H₄NH₂ | sigmaaldrich.com |

| Molecular Weight | 123.15 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | White to grey-brown solid/crystals | wikipedia.orgsmolecule.com |

| Melting Point | 55-59 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 240-243 °C | sigmaaldrich.com |

| Solubility in Water | 21 g/L | sigmaaldrich.com |

| CAS Number | 104-94-9 | sigmaaldrich.comsigmaaldrich.com |

Foundational Role of Methanesulfonic Acid as a Catalyst and Chemical Reagent

Methanesulfonic acid (MSA), the simplest of the alkylsulfonic acids (CH₃SO₃H), is a strong, colorless, and hygroscopic liquid. ontosight.aiwikipedia.org It has gained significant traction as a "green" acid in chemistry because it is biodegradable, less corrosive, and less toxic than many traditional mineral acids like sulfuric or hydrochloric acid. rsc.orgorientjchem.org

As a catalyst , MSA is highly effective in a multitude of organic reactions. Its strong acidity (pKa ≈ -1.9), combined with its non-oxidizing nature, makes it a preferred choice for processes like esterifications, alkylations, polymerizations, and condensations. rsc.orgsipcam-oxon.comemcochemicals.com For example, it is used to catalyze the esterification of free fatty acids in biodiesel production, where it can offer higher conversion rates over time compared to sulfuric acid. arkema.com It is also employed in the synthesis of coumarins, flavanones, and various chromene derivatives. orientjchem.org Because it is a liquid at ambient temperature, it is often more convenient for industrial applications than the solid acid catalyst p-toluenesulfonic acid (PTSA). wikipedia.org

As a chemical reagent , MSA is used in the synthesis of other compounds, particularly in the pharmaceutical industry. ontosight.aisipcam-oxon.com It is often used to form methanesulfonate (B1217627) (mesylate) salts of active pharmaceutical ingredients (APIs), a common strategy in drug development. sipcam-oxon.com Furthermore, it can be used to generate borane (B79455) (BH₃) from sodium borohydride (B1222165) in an aprotic solvent. wikipedia.org Its ability to dissolve a wide range of metal salts, often at higher concentrations than hydrochloric or sulfuric acid, also makes it valuable in electroplating and metal refining processes. wikipedia.orgrsc.org

Table 2: Physicochemical Properties of Methanesulfonic Acid (MSA)

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | CH₃SO₃H | ontosight.aiemcochemicals.com |

| Molecular Weight | 96.10 g/mol | ontosight.ai |

| Appearance | Colorless liquid | ontosight.aiemcochemicals.com |

| Melting Point | 17-19 °C | wikipedia.org |

| Boiling Point | 167 °C (at 10 mmHg) | ontosight.aiwikipedia.org |

| Density | 1.48 g/cm³ (at 20 °C) | ontosight.aiemcochemicals.com |

| CAS Number | 75-75-2 | emcochemicals.com |

Overview of Anisidine Sulfonic Acid Derivatives in Academic Inquiry

The chemical combination of anisidine and sulfonic acid moieties gives rise to anisidine sulfonic acid derivatives, a class of compounds investigated for specific industrial functions. The synthesis of these derivatives typically involves the sulfonation of p-anisidine, an electrophilic aromatic substitution reaction where a sulfonic acid group (–SO₃H) is introduced onto the aromatic ring. smolecule.comevitachem.com

The specific compound p-Anisidine methanesulphonic acid is a derivative of p-anisidine that contains a methanesulphonic acid group. smolecule.com Its synthesis can be achieved through the sulfonation of p-anisidine, and it combines the functional properties of both an amine and a sulfonic acid. smolecule.com This dual functionality enhances its reactivity and utility in various chemical processes. smolecule.com

Research and industrial applications of anisidine sulfonic acid derivatives are heavily concentrated in the dye industry. They serve as key intermediates in the production of a range of acidic, reactive, and direct dyes. smolecule.commade-in-china.com For instance, p-Anisidine-3-sulfonic acid is explicitly used in the synthesis of numerous colorants. made-in-china.com The presence of the sulfonic acid group generally imparts water solubility to the final dye molecule, which is a critical property for textile dyeing processes.

Table 3: Examples of Dyes Synthesized from Anisidine Sulfonic Acid Intermediates

| Derivative | Dye Examples | Reference(s) |

|---|---|---|

| p-Anisidine-3-sulfonic acid | Direct Red 8, Direct Red 224, Reactive Red 8, Reactive Red 33 | made-in-china.com |

| p-Anisidine methanesulphonic acid | Used as an intermediate for azo and triphenylmethane dyes | smolecule.com |

Beyond dyes, these derivatives have applications in other specialized areas. For example, p-Anisidine methanesulphonic acid is utilized in the synthesis of certain pharmaceuticals, including expectorants. smolecule.com It also plays a role in food quality analysis due to its ability to react with aldehydes, which are indicators of oxidation in fats and oils. smolecule.com This reaction forms a Schiff base that can be quantified colorimetrically, making it a valuable analytical tool. smolecule.com

Properties

Molecular Formula |

C8H13NO4S |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

methanesulfonic acid;4-methoxyaniline |

InChI |

InChI=1S/C7H9NO.CH4O3S/c1-9-7-4-2-6(8)3-5-7;1-5(2,3)4/h2-5H,8H2,1H3;1H3,(H,2,3,4) |

InChI Key |

JYIBYDUTQANHBV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N.CS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry of Anisidine Sulfonic Acid Compounds

Regioselective Sulfonation Approaches to Anisidine Derivatives

The introduction of a sulfonic acid group onto an anisidine derivative is a pivotal transformation, governed by the principles of electrophilic aromatic substitution. The position of this functional group is highly dependent on the reaction mechanism and conditions.

Direct Sulfonation Mechanisms and Product Distribution

The direct sulfonation of p-anisidine (B42471) is a classic example of an electrophilic aromatic substitution reaction. smolecule.com In this process, the aromatic ring attacks an electrophilic sulfur-containing species, typically sulfur trioxide (SO₃) or its protonated form, leading to the formation of a sulfonic acid group. smolecule.comopenochem.org The reaction proceeds through a high-energy carbocation intermediate known as a sigma complex or arenium ion. openochem.org The stability of this intermediate is a key factor in determining the reaction's outcome.

In the case of p-anisidine, the starting material possesses two directing groups on the aromatic ring: an amino group (-NH₂) and a methoxy (B1213986) group (-OCH₃). The methoxy group at the para position is an electron-donating group, which activates the ring towards electrophilic attack. smolecule.com Conversely, under the acidic conditions required for sulfonation, the amino group is protonated to form an ammonium (B1175870) group (-NH₃⁺), which is deactivating. sciencemadness.org This interplay between the activating methoxy group and the deactivating ammonium group dictates the regioselectivity of the sulfonation. The sulfonation is expected to occur at the positions ortho to the activating methoxy group. sciencemadness.org

Computational studies employing density functional theory have provided deeper insights into the mechanistic pathway, suggesting a concerted mechanism involving sulfur trioxide or its protonated derivatives. smolecule.com The nucleophilic attack by the aromatic system on the electrophilic sulfur center is a critical step in the formation of methanesulphonic acid derivatives. smolecule.com

The product distribution is a delicate balance between kinetic and thermodynamic control. The initial product formed, known as the kinetic product, may not be the most stable isomer. sciencemadness.org Given the reversibility of sulfonation, prolonged reaction times or higher temperatures can lead to the formation of the more stable thermodynamic product through a process of desulfonation and re-sulfonation. openochem.orgsciencemadness.org

Influence of Reaction Conditions and Additives on Isomer Formation

The formation of specific isomers during the sulfonation of p-anisidine is highly sensitive to the reaction conditions and the presence of additives. Key parameters that can be manipulated to control isomer distribution include temperature, reaction time, and the nature of the sulfonating agent. google.com

For instance, heating the reaction mixture can favor the formation of the thermodynamically more stable isomer. sciencemadness.org A study on the sulfonation of p-anisidine described a two-step heating process: an initial phase at a lower temperature followed by a prolonged period at a significantly higher temperature, suggesting a strategy to first form a kinetic product and then isomerize it to the thermodynamic product. sciencemadness.org The use of oleum (B3057394) (fuming sulfuric acid) as the sulfonating agent, which contains dissolved sulfur trioxide, can also influence the reaction's course. environmentclearance.nic.in

Additives can play a crucial role in directing the regioselectivity of sulfonation. One common strategy to influence the position of sulfonation is the use of a protecting group. For example, the amino group of p-anisidine can be acetylated to form p-methoxyacetanilide. sciencemadness.org This modification alters the directing effect of the group and can be used to achieve sulfonation at a different position. The protecting group can then be removed in a subsequent step. sciencemadness.org

The choice of solvent is another critical factor. While sulfonation is often carried out in an excess of the sulfonating agent which also acts as the solvent, the use of co-solvents can modify the reaction environment and, consequently, the product distribution. google.com

| Parameter | Effect on Isomer Formation |

| Temperature | Higher temperatures can favor the formation of the thermodynamically stable isomer. sciencemadness.org |

| Reaction Time | Prolonged reaction times can allow for equilibration to the thermodynamic product. sciencemadness.org |

| Sulfonating Agent | The concentration and type of sulfonating agent (e.g., concentrated sulfuric acid, oleum) can impact reactivity and isomer ratios. google.comenvironmentclearance.nic.in |

| Protecting Groups | Acetylation of the amino group can alter the regioselectivity of sulfonation. sciencemadness.org |

| Catalysts | Different catalysts can favor the formation of specific isomers. researchgate.net |

Catalytic Applications of Methanesulfonic Acid in the Synthesis of Anisidine Derivatives

Methanesulfonic acid (MSA) is a strong organic acid that has found significant utility in organic synthesis, including in reactions involving anisidine derivatives. wisdomlib.org Its properties as a non-oxidizing, less corrosive, and biodegradable acid make it an attractive "green" catalyst. researchgate.netorientjchem.org

Exploration of Cyclization Reactions Catalyzed by Methanesulfonic Acid Involving Anisidine Moieties

Methanesulfonic acid has been effectively employed as a catalyst in intramolecular cyclization reactions to form various heterocyclic and carbocyclic structures. rsc.orgosti.gov While direct examples involving the cyclization of p-anisidine methanesulphonic acid itself are not prevalent in the reviewed literature, the principles of MSA-catalyzed cyclizations can be extended to anisidine-containing molecules. For example, MSA has been used to catalyze the cyclization of 3-arylpropanoic and 4-arylbutanoic acids to form 1-indanones and 1-tetralones, respectively. osti.govresearchgate.net This type of intramolecular Friedel-Crafts reaction is facilitated by the strong acidic nature of MSA, which promotes the formation of the necessary acylium ion intermediate without causing undesirable side reactions like sulfonation of the aromatic ring. osti.govresearchgate.net

In the context of anisidine derivatives, MSA could potentially catalyze the cyclization of appropriately substituted N-aryl diazoamides, a reaction known to be influenced by acid catalysis. rsc.org The efficiency of such cyclizations can be highly dependent on the catalyst, with MSA sometimes leading to unique products compared to other acidic catalysts. rsc.org

Methanesulfonic Acid as a Brønsted Acid Catalyst in Complex Organic Transformations

Methanesulfonic acid's utility as a Brønsted acid catalyst extends to a wide array of complex organic transformations. researchgate.netiau.ir It is recognized for its ability to promote reactions efficiently, often with high selectivity and under milder conditions than traditional mineral acids. wisdomlib.orgthieme-connect.de

One notable application is in Friedel-Crafts reactions. MSA has been shown to be an effective catalyst for the acylation and alkylation of electron-rich aromatic compounds. iau.irthieme-connect.de For instance, it catalyzes the direct ortho-acylation of phenols and naphthols, demonstrating high regioselectivity. iau.ir This suggests its potential for catalyzing similar reactions on anisidine derivatives, where the electron-rich nature of the ring would be amenable to such transformations.

Furthermore, MSA has been utilized in the synthesis of various heterocyclic compounds. It acts as a catalyst in the synthesis of imidazole (B134444) derivatives and in the preparation of 3-amino-2H-pyrazoles. wisdomlib.orgorientjchem.org Its role as a Brønsted acid facilitates key protonation and dehydration steps in these multi-step syntheses. The synthesis of Schiff bases, which can be formed from the condensation of p-anisidine with aldehydes and ketones, is also improved by the catalytic action of MSA. smolecule.comwisdomlib.org

| Reaction Type | Role of Methanesulfonic Acid |

| Intramolecular Cyclization | Catalyst for the formation of cyclic ketones without causing sulfonation. osti.govresearchgate.net |

| Friedel-Crafts Acylation | Regioselective catalyst for the ortho-acylation of phenols. iau.ir |

| Heterocycle Synthesis | Catalyst for the synthesis of imidazoles and pyrazoles. wisdomlib.orgorientjchem.org |

| Schiff Base Formation | Improves reaction yields and reduces reaction times. smolecule.comwisdomlib.org |

Green Chemical Pathways for Sustainable Synthesis of Anisidine Sulfonic Acids

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of anisidine sulfonic acids. ucv.ro

Traditional methods for the synthesis of p-anisidine, a precursor to its sulfonic acid derivatives, often involve the use of iron powder or sodium sulfide (B99878) as reducing agents, which can generate significant waste. smolecule.comchemicalbook.com A more environmentally friendly approach is catalytic hydrogenation. smolecule.comchemicalbook.com The use of catalysts like Raney nickel or ruthenium-based catalysts allows for the liquid-phase hydrogenation of p-nitroanisole to p-anisidine with high purity and reduced environmental impact. smolecule.comchemicalbook.com

In the sulfonation step itself, greener approaches are also being explored. One strategy involves the use of solid acid catalysts or ionic liquids, which can be recycled and reused, minimizing waste. organic-chemistry.org For example, 1,3-disulfonic acid imidazolium (B1220033) chloride, a Brønsted acidic ionic liquid, has been shown to be an efficient and reusable reagent for the sulfonation of aromatic compounds under mild, aqueous conditions. organic-chemistry.org This method avoids the use of volatile organic solvents and high temperatures associated with traditional sulfonation. organic-chemistry.org

Microwave-assisted synthesis is another green technique that has been applied to reactions involving anisidine derivatives. For example, the acetylation of p-anisidine can be achieved in significantly shorter reaction times under microwave irradiation compared to conventional heating, often with the elimination of excess solvent. researchgate.net This approach could potentially be adapted for the sulfonation step as well, leading to a more energy-efficient process.

The development of sustainable and mild one-step strategies for the synthesis of aryl sulfonic acids using readily available and environmentally benign reagents is an active area of research. researchgate.net The use of air as a green oxidant and thiourea (B124793) dioxide as a sulfur dioxide surrogate are examples of innovative approaches being investigated. researchgate.net

| Green Chemistry Approach | Application in Anisidine Sulfonic Acid Synthesis |

| Catalytic Hydrogenation | Environmentally benign synthesis of p-anisidine from p-nitroanisole. smolecule.comchemicalbook.com |

| Recyclable Catalysts | Use of solid acid catalysts and ionic liquids for sulfonation to minimize waste. organic-chemistry.org |

| Microwave-Assisted Synthesis | Potential for faster and more energy-efficient reactions. researchgate.net |

| Benign Reagents | Exploration of air as an oxidant and alternative sulfur sources. researchgate.net |

Development of Environmentally Benign Synthetic Procedures

The growing emphasis on sustainable chemistry has spurred research into developing environmentally benign synthetic methodologies for industrially significant compounds, including p-Anisidine methanesulphonic acid. researchgate.net These efforts focus on minimizing waste, avoiding hazardous substances, reducing energy consumption, and utilizing safer reaction media. researchgate.netnih.gov Key advancements in this area involve the adoption of cleaner catalytic processes for precursor synthesis and the use of greener reagents and reaction conditions for the final sulfonation step.

The traditional synthesis of p-anisidine, the primary precursor for p-Anisidine methanesulphonic acid, often involves reduction methods using iron powder or sodium sulfide. chemicalbook.comchemicalbook.com These classic approaches are fraught with environmental drawbacks, primarily the generation of large quantities of solid waste and pollutants. chemicalbook.comchemicalbook.com In response, liquid phase catalytic hydrogenation has emerged as a superior, environmentally friendly alternative that offers high yields and purity with significantly reduced environmental impact. chemicalbook.comsmolecule.com

One of the most promising green approaches involves the catalytic hydrogenation of p-nitroanisole. Researchers have developed highly efficient catalysts for this transformation. For instance, a novel Raney-RuNiC catalyst containing 20wt% ruthenium has demonstrated exceptional activity and stability for the liquid phase hydrogenation of p-nitroanisole to p-anisidine. chemicalbook.com This method not only avoids the problematic waste streams of older methods but also showcases high efficiency and the potential for catalyst recycling, a cornerstone of green chemistry. chemicalbook.com

The sulfonation step itself has been refined by using methanesulfonic acid (MSA), which can serve as both the sulfonating agent and the reaction medium. smolecule.com MSA is increasingly recognized as a "green acid" catalyst. orientjchem.org It is biodegradable, less corrosive and toxic than many traditional mineral acids, and does not evolve toxic gases. orientjchem.org Its use aligns with the principles of green chemistry by replacing more hazardous substances. Furthermore, recent breakthroughs have established a low-temperature, metal-free route to produce MSA directly from methane (B114726) and oleum, enhancing the green profile of the entire supply chain. acs.org

Modern reactor technologies also play a role in developing safer and more efficient syntheses. The use of continuous flow reactors, for example, offers enhanced control over reaction parameters like temperature and time, which is particularly beneficial for potentially hazardous reactions such as nitration and sulfonation. patsnap.compatsnap.com This technology can lead to improved yields, higher purity, and a lower risk factor, contributing to a process that is both safer and more environmentally sound. patsnap.com

Detailed Research Findings

Detailed studies on the catalytic hydrogenation of p-nitroanisole have provided specific data on the efficiency of modern catalysts. The Raney-RuNiC catalyst, for example, has been shown to be highly active and stable under optimized conditions.

Table 1: Comparison of Synthetic Methods for p-Anisidine (Precursor)

| Method | Reductant/Catalyst | Environmental Impact | Key Advantages |

|---|---|---|---|

| Traditional Reduction | Iron powder or Sodium sulfide | Produces a large amount of waste; serious environmental pollution. chemicalbook.comchemicalbook.com | Low-cost reagents. |

| Catalytic Hydrogenation | Raney-RuNiC, Raney-Ni | Environmentally benign; high yield; reduced waste. chemicalbook.comchemicalbook.comsmolecule.com | High purity; catalyst can be recycled. chemicalbook.com |

Table 2: Performance of Raney-RuNiC Catalyst in p-Anisidine Synthesis chemicalbook.com

| Parameter | Value |

|---|---|

| Catalyst | Raney-RuNiC (20wt% Ruthenium) |

| Reactant | p-Nitroanisole |

| Reaction Type | Liquid Phase Hydrogenation |

| Temperature | 100°C |

| Pressure | 1.0 MPa |

| Catalyst Stability | Repeatedly used for 36 cycles with constant activity. |

| Outcome | High activity and selectivity for p-anisidine. |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| p-Anisidine methanesulphonic acid |

| p-Anisidine |

| Methanesulfonic acid (MSA) |

| p-Nitroanisole |

| Iron powder |

| Sodium sulfide |

| Raney-RuNiC |

| Ruthenium |

| Raney-Ni |

| Methane |

| Oleum |

| 4-methoxy-2-nitroaniline |

| Phosphorus pentoxide |

Spectroscopic Characterization and Structural Elucidation of Anisidine Sulfonic Acid Compounds

Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups present in p-Anisidine (B42471) methanesulphonic acid. The spectrum is a composite of the vibrations from the p-anisidinium cation and the methanesulfonate (B1217627) anion.

In the formation of the salt, the amino group of p-anisidine is protonated to form an anilinium ion (-NH₃⁺). This transformation is clearly observable in the IR spectrum. The N-H stretching vibrations of the primary amine in p-anisidine, typically seen around 3300-3500 cm⁻¹, are replaced by the broader and more complex stretching bands of the anilinium group, which appear at lower frequencies. demokritos.gr The spectrum also displays characteristic peaks for the sulfonate group (SO₃⁻) from the methanesulfonate anion. The strong, asymmetric and symmetric stretching vibrations of the S=O bonds are prominent features. mdpi.comresearchgate.net

Key vibrational modes observed in the FT-IR spectrum include:

N-H⁺ Stretching: Broad bands corresponding to the stretching vibrations of the anilinium N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy (B1213986) and methanesulfonate methyl groups are observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

S=O Stretching: Intense absorption bands associated with the symmetric and asymmetric stretching of the sulfonate group are expected in the 1000-1350 cm⁻¹ region. mdpi.comresearchgate.netresearchgate.net

C-O Stretching: The aryl-alkyl ether linkage gives rise to stretching vibrations.

C-S Stretching: The vibration corresponding to the C-S bond in the methanesulfonate anion is typically found in the 600-800 cm⁻¹ range. mdpi.comresearchgate.net

Table 1: Typical FT-IR Vibrational Frequencies for p-Anisidine Methanesulphonic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Anilinium (-NH₃⁺) | N-H Stretch | 2800-3200 (broad) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Methyl/Methoxy | C-H Stretch | 2850-2960 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Sulfonate (-SO₃⁻) | Asymmetric S=O Stretch | ~1200-1260 |

| Sulfonate (-SO₃⁻) | Symmetric S=O Stretch | ~1040-1060 mdpi.com |

| Ether (-O-CH₃) | C-O Stretch | ~1250 (asymmetric), ~1030 (symmetric) |

| Methanesulfonate | C-S Stretch | ~780 |

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on non-polar bonds and symmetric vibrations. For p-Anisidine methanesulphonic acid, Raman spectra can help confirm the assignments made from IR data and offer additional structural details. The symmetric vibrations of the aromatic ring and the sulfonate group are often strong in the Raman spectrum.

Theoretical and experimental studies on related molecules like o-anisidine (B45086) and anilinium sulfate (B86663) have utilized Raman spectroscopy to assign normal vibrational modes. researchgate.netresearchgate.net The technique is particularly sensitive to the skeletal structure of the molecule. Key expected signals include the symmetric "breathing" mode of the benzene ring and the symmetric S=O stretch of the sulfonate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Positional Isomerism and Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

For p-Anisidine methanesulphonic acid, the NMR spectrum is a superposition of the signals from the p-anisidinium cation and the methanesulfonate anion.

Proton (¹H) NMR: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the anilinium protons (-NH₃⁺), the methoxy protons (-OCH₃), and the methyl protons of the methanesulfonate anion. Due to the electron-withdrawing nature of the -NH₃⁺ group, the aromatic protons are shifted downfield compared to the parent p-anisidine. The aromatic protons typically exhibit an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring. The protons of the anilinium group often appear as a broad singlet due to rapid exchange and quadrupolar relaxation, with a chemical shift that can be concentration and solvent-dependent. demokritos.gr Studies on related compounds suggest the anilinium proton chemical shifts would appear in the 8.5-9.5 ppm region. demokritos.gr The methanesulfonate anion gives rise to a sharp singlet for its three equivalent methyl protons.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the structure. The spectrum will include four signals for the aromatic carbons of the p-anisidinium cation, a signal for the methoxy carbon, and a signal for the methyl carbon of the methanesulfonate anion. The chemical shifts of the aromatic carbons are influenced by the substituents; the carbon attached to the nitrogen (C-N) and the carbon attached to the oxygen (C-O) are particularly diagnostic. ufam.edu.br The positions of these signals help to confirm the para substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for p-Anisidine Methanesulphonic Acid

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |

| Aromatic | H-2, H-6 (ortho to -NH₃⁺) | ~7.2-7.5 | Doublet |

| Aromatic | H-3, H-5 (ortho to -OCH₃) | ~6.9-7.1 | Doublet |

| Anilinium | -NH₃⁺ | ~8.5-9.5 (variable) | Broad Singlet |

| Methoxy | -OCH₃ | ~3.8 | Singlet |

| Methanesulfonate | CH₃-SO₃⁻ | ~2.7 | Singlet |

| ¹³C NMR | Assignment | Predicted δ (ppm) | |

| Aromatic | C-4 (-O-) | ~155-160 | |

| Aromatic | C-1 (-N-) | ~130-135 | |

| Aromatic | C-2, C-6 | ~120-125 | |

| Aromatic | C-3, C-5 | ~115-120 | |

| Methoxy | -OCH₃ | ~55-56 | |

| Methanesulfonate | CH₃-SO₃⁻ | ~39-40 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the components of the salt and to gain structural information from their fragmentation patterns. For an ionic compound like p-Anisidine methanesulphonic acid, electrospray ionization (ESI) is the preferred method.

In positive-ion mode ESI-MS, the p-anisidinium cation would be detected at a mass-to-charge ratio (m/z) corresponding to protonated p-anisidine, [C₇H₉NO + H]⁺, which is approximately 124.08. In negative-ion mode, the methanesulfonate anion would be detected at an m/z corresponding to deprotonated methanesulfonic acid, [CH₄O₃S - H]⁻, which is approximately 95.00.

Tandem mass spectrometry (MS/MS) can be used to fragment these ions and analyze the resulting product ions, providing further structural proof.

Cation Fragmentation: The fragmentation of the p-anisidinium ion (m/z 124) may involve the loss of small neutral molecules.

Anion Fragmentation: The fragmentation of aromatic sulfonate anions is well-studied. Common fragmentation pathways include the loss of SO₂ (64 Da) or SO₃ (80 Da). researchgate.netresearchgate.nettandfonline.comnih.gov For the methanesulfonate anion (m/z 95), fragmentation could also lead to the formation of ions like SO₃˙⁻. tandfonline.com

Advanced Spectroscopic Techniques for Comprehensive Structural Proof

For unambiguous structural confirmation, a combination of advanced spectroscopic techniques can be employed.

2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity between protons and carbons. For instance, an HMBC experiment would show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached (C-4), confirming their connection.

Solid-State NMR: Since p-Anisidine methanesulphonic acid is a crystalline solid, solid-state NMR (ssNMR) can provide information about the molecular structure and packing in the solid state. researchgate.netufam.edu.br This technique is sensitive to polymorphism, which is the existence of different crystal structures for the same compound.

Tandem Mass Spectrometry (MS/MS): As mentioned, MS/MS experiments provide detailed information about the fragmentation pathways of the individual ions, which helps in confirming their structures and differentiating them from isomers. tandfonline.comnih.gov

By integrating the data from these diverse spectroscopic methods, a complete and verified structural model of p-Anisidine methanesulphonic acid can be constructed, confirming its identity as 4-methoxyanilinium (B12549976) methanesulfonate.

Computational and Theoretical Investigations in Anisidine Sulfonic Acid Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the reactivity of molecules. For systems involving p-Anisidine (B42471) and methanesulfonic acid, these studies can reveal how the electron-donating methoxy (B1213986) group on the p-anisidine ring influences its interaction with the strong acid.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangements of atoms (geometry optimization) and to calculate the electronic properties of molecules. ufam.edu.brsciensage.info In the context of anisidine-sulfonic acid systems, DFT calculations are employed to model the structures of the individual molecules, their interaction complexes, and transition states.

Systematic quantum-chemical calculations using high-level DFT have been performed on related systems, such as the interaction of methanesulfonic acid with sulfuric acid clusters and various amines like dimethylamine (B145610) (DMA). researchgate.netcopernicus.org These studies optimize the geometries of molecular clusters to find their lowest energy configurations. For instance, in studies of poly(p-anisidine), DFT has been used to investigate molecular geometry and correlate theoretical spectra with experimental data. ufam.edu.br For MSA-amine clusters, DFT calculations help analyze proton transfer patterns and hydrogen bond formation, revealing that factors like steric hindrance and hydrogen bonding capacity are crucial in determining cluster stability. bohrium.com Such calculations would be invaluable for the p-Anisidine-MSA system to predict the geometry of the resulting salt or complex, the bond lengths and angles, and the distribution of electron density.

Table 1: Application of DFT in Anisidine-Sulfonic Acid Related Systems

| System Studied | DFT Application | Key Findings | Source |

|---|---|---|---|

| Poly(p-anisidine) (PPA) | Geometry Optimization, FTIR Spectra Calculation | Correlated theoretical results with experimental data to understand molecular structure and electronic configuration. | ufam.edu.br |

| MSA-Amine Clusters (e.g., DMA, MA) | Global Minima Sampling, Geometry Optimization | Identified stable cluster configurations, proton transfer patterns, and the role of steric hindrance in cluster growth. | bohrium.com |

| MSA-Base Trimers (Ammonia, Methylamine) | Geometry Optimization, AIM Theory | Investigated synergy between base molecules, confirming the formation of stable cyclic hydrogen bonds and ion-pair interactions. | rsc.org |

| MSA and Sulfuric Acid Clusters | Electrostatic Interaction Analysis | Analyzed interactions between MSA and pre-formed sulfuric acid clusters in atmospheric conditions. | researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller gap generally implies higher reactivity.

DFT simulations provide the necessary data for FMO analysis, including the energies and shapes of the HOMO and LUMO. nih.gov This analysis can predict the most likely sites for electrophilic and nucleophilic attack. In an interaction between p-Anisidine and methanesulfonic acid, the HOMO of p-Anisidine (the electron donor) would interact with the LUMO of methanesulfonic acid (the electron acceptor). libretexts.orgmalayajournal.org By analyzing these orbitals, researchers can predict the pathway of reactions, such as protonation or sulfonation. For example, FMO analysis helps explain the outcomes of pericyclic reactions by examining the HOMO or LUMO of the reacting system. libretexts.org While specific FMO studies on the p-Anisidine-MSA complex are not detailed in the provided results, the principles are widely applied. The analysis would reveal how the electronic distribution facilitates the initial acid-base interaction and subsequent chemical transformations.

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Concept | Description | Significance | Source |

|---|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. It acts as an electron donor. | The source of electrons in a chemical reaction; its energy level relates to the ionization potential. | libretexts.orgmalayajournal.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. It acts as an electron acceptor. | The destination for electrons donated in a chemical reaction; its energy level relates to the electron affinity. | libretexts.orgmalayajournal.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates molecular chemical stability and reactivity. A large gap suggests high stability, while a small gap suggests high reactivity. | libretexts.orgmalayajournal.org |

| Reaction Pathway Prediction | Using FMO interactions to determine the feasibility and preferred course of a chemical reaction. | Allows for theoretical prediction of reaction outcomes and mechanisms, guiding experimental work. | libretexts.org |

Molecular Dynamics Simulations of Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insight into the dynamic behavior of systems, such as the interaction of p-Anisidine and methanesulfonic acid in a solvent.

MD simulations have been successfully applied to study pure methanesulfonic acid across a range of temperatures, yielding thermodynamic, structural, and dynamical properties that agree well with experimental data. nih.gov These simulations can analyze the influence of hydrogen bonds on the structural and dynamic properties of the liquid. nih.gov For more complex systems, such as clusters relevant to atmospheric chemistry containing MSA, amines, and water, ab initio MD simulations show that proton transfer is a key dynamic event. nih.govacs.org Such simulations can track the movement of the proton from the acid to the amine and observe the stability of the resulting ion pair at different temperatures. nih.govacs.org Applying MD to a p-Anisidine-MSA solution would allow for the investigation of solvation effects, the stability of the formed salt, and the dynamics of hydrogen bonding networks between the solute and solvent molecules.

Theoretical Modeling of Methanesulfonic Acid Catalysis and Associated Mechanisms

Methanesulfonic acid is a strong acid and an effective catalyst in various organic reactions. Theoretical modeling is crucial for understanding its catalytic role, particularly the mechanisms by which it lowers the energy barriers of reactions.

A theoretical investigation into the reaction of benzylamine (B48309) with crotonaldehyde (B89634) in a toluene (B28343) solution demonstrates the power of MSA as a catalyst. scielo.br The study found that while the uncatalyzed reaction is kinetically unviable due to a high free energy barrier, the presence of even trace amounts of MSA significantly lowers this barrier, making the reaction proceed efficiently. scielo.br The modeling showed that MSA outperforms weaker acids like acetic acid in this catalytic role. scielo.br Such theoretical studies suggest that the formation of an imine from p-anisidine and an aldehyde or ketone could be similarly catalyzed by methanesulfonic acid, with the acid facilitating proton transfer steps that are critical to the reaction mechanism.

Proton transfer is a central event in acid-base chemistry and catalysis. Theoretical calculations can map the potential energy surface for this process, identifying the transition states and calculating the activation energy barriers.

In MSA-catalyzed reactions, the acid facilitates the reaction by donating a proton to a substrate, forming a more reactive intermediate. In the case of the benzylamine-crotonaldehyde reaction, MSA was found to be a powerful catalyst that forms highly stable ion pairs in solution. scielo.br Quantum chemical calculations performed on clusters of MSA and amines (like methylamine) show that proton transfer from the acid to the amine is often a spontaneous, barrierless process. rsc.orgnih.govacs.org This transfer leads to the formation of strong ion-pair interactions, which are more stable than the initial hydrogen-bonded complexes. aip.org The activation energy for the hydrolysis of other atmospheric compounds can also be significantly lowered when catalyzed by MSA. copernicus.org Similar calculations for the p-Anisidine-MSA system would quantify the activation energy for proton transfer, confirming the formation of the p-anisidinium methanesulfonate (B1217627) salt and providing insight into its stability.

Atmospheric Chemistry Modeling Involving Methanesulfonic Acid and Amine Interactions

Methanesulfonic acid, an oxidation product of dimethyl sulfide (B99878) from marine emissions, plays a significant role in atmospheric new particle formation (NPF), especially in coastal and marine environments. nih.govresearchgate.net Computational modeling is essential for understanding how MSA interacts with atmospheric bases like ammonia (B1221849) and various amines to form aerosol particles.

Theoretical studies have shown that amines are highly effective at enhancing MSA-driven nucleation. acs.org Quantum chemistry calculations are used to investigate the formation mechanisms of clusters containing MSA and amines. frontiersin.org These models reveal that proton transfer and the formation of stable hydrogen-bonded networks are critical for the initial steps of particle formation. frontiersin.org For example, the synergy between different bases, such as ammonia and methylamine, can enhance the stability of MSA-containing clusters. rsc.org The Atmospheric Cluster Dynamics Code (ACDC) is often used with quantum chemical data to simulate the kinetics of cluster formation and growth. rsc.orgcopernicus.org These models have shown that the enhancing potential of an amine is related to its ability to form stable dimer clusters with MSA, and predictive models (QSAR) have been developed based on these theoretical calculations to estimate the effect of a wide range of atmospheric amines. acs.org Although p-anisidine is not typically considered a major atmospheric amine, these studies provide a robust framework for understanding the fundamental interactions between MSA and any amine.

Advanced Applications and Research Utility in Materials Science and Analytical Chemistry

Integration of Anisidine Sulfonic Acid Derivatives in Advanced Dye and Pigment Research

Anisidine and its sulfonated derivatives are foundational components in the synthesis of a wide array of dyes and pigments. smolecule.comchemicalbook.com The presence of the methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups on the benzene (B151609) ring, combined with the solubilizing and color-modifying properties of the sulfonic acid (-SO₃H) group, allows for the creation of complex and stable colorants. made-in-china.comepo.org Specifically, p-Anisidine-3-sulfonic acid is a known intermediate in the production of acidic, reactive, and indirect dyes, including various red dyes. made-in-china.com

The color of an organic dye is determined by its chromogen, which consists of a core structure of unsaturated atomic groups known as a chromophore, modified by various functional groups called auxochromes. astm.org In dyes derived from anisidine sulfonic acid, the azo group (–N=N–) often serves as the primary chromophore. astm.org

The final color and properties of the dye are fine-tuned by the auxochromes attached to the aromatic rings. Research findings illustrate these relationships:

The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy group on the p-anisidine (B42471) structure acts as a powerful auxochrome, typically causing a bathochromic shift (a shift to a longer wavelength or deeper color).

The Sulfonic Acid Group (-SO₃H): This group is primarily added to increase the water solubility of the dye, which is crucial for application in aqueous dyeing processes. epo.org However, its electron-withdrawing nature also influences the electronic structure of the chromogen, thereby modifying the final hue and fastness properties of the dye. astm.org

Molecular Coupling: The specific position of these groups and the nature of the other molecules they are coupled with (like naphthol derivatives) dictate the final color. astm.org For example, the coupling of diazotized 2-amino-5-methyl benzene sulfonic acid with 3-hydroxy-2-naphthoic acid (BONA) produces the widely used Lithol Rubine pigment. astm.org The substitution of these components with anisidine sulfonic acid derivatives allows researchers to systematically explore how structural changes lead to new colors and improved pigment properties.

Role of Methanesulfonic Acid in Polymerization and Material Modification Research

Methanesulfonic acid (MSA) is a strong organic acid that has found significant utility in polymer science, primarily due to its effectiveness as a doping agent for conductive polymers. Its properties, such as high acidity, low volatility, and good solubility in various media, make it a preferred choice in many research applications.

Polyaniline (PANI) is one of the most studied conductive polymers due to its environmental stability, straightforward synthesis, and tunable conductivity. aps.org In its undoped, emeraldine (B8112657) base form, PANI is an electrical insulator. To render it conductive, it must be "doped" via protonation with an acid, which transforms it into the conductive emeraldine salt form. nih.gov

Methanesulfonic acid is frequently used for this purpose. The doping process involves exposing the PANI emeraldine base to a solution of MSA. The nitrogen atoms in the polymer chain are protonated, leading to the formation of polarons and bipolarons, which act as charge carriers and allow for electrical conduction along the polymer backbone. researchgate.net Research has shown that the choice of dopant acid significantly impacts the final properties of the polymer. scientific.netresearchgate.net Studies comparing MSA with other acids have revealed its distinct advantages, including inducing high conductivity and influencing the morphology and processability of the resulting polymer. aps.orgtandfonline.com In some systems, MSA-doped PANI exhibits a three-dimensional variable-range hopping (VRH) model of conduction. aps.org

| Dopant Acid | Abbreviation | Resulting Polymer | Reported Conductivity (S/cm) | Reference |

|---|---|---|---|---|

| Methanesulfonic Acid | MSA | PANI-MSA | ~10² | aps.org |

| Camphor Sulfonic Acid | CSA | PANI-CSA | ~10² | aps.org |

| Paratoluene Sulfonic Acid | pTSA | PANI-pTSA | 5 | aps.org |

| Hydrochloric Acid | HCl | PANI-HCl | Generally lower stability than MSA-doped PANI | scientific.net |

Development of Analytical Methodologies Utilizing p-Anisidine and its Derivatives

The chemical reactivity of the primary amine group in p-anisidine makes it a valuable reagent in analytical chemistry. nih.gov It is particularly well-known for its role in food quality analysis and has been explored for the detection of other chemical species.

The p-Anisidine Value (AV or AnV) is a standard measure of secondary oxidation in fats and oils. measurlabs.com Lipid oxidation is a major cause of food spoilage, leading to rancidity. ew-nutrition.com This process occurs in two main stages: primary oxidation, which forms odorless hydroperoxides (measured by Peroxide Value), and secondary oxidation, where these hydroperoxides break down into various volatile and non-volatile compounds, including aldehydes, which are responsible for off-flavors and odors. qclscientific.comcrystal-filtration.com

The AV test specifically quantifies the amount of aldehydes (principally 2-alkenals and 2,4-dienals) in a sample. qclscientific.comcdrfoodlab.com The methodology is based on the reaction of p-anisidine with the carbonyl group of these aldehydes to form a yellowish Schiff base. unav.eduresearchgate.net The intensity of the color produced is proportional to the amount of aldehydes present and is measured spectrophotometrically at a wavelength of 350 nm. cdrfoodlab.comunav.edunih.gov A lower AV indicates better quality and oxidative stability of the oil. cdrfoodlab.com

| Parameter | Description |

|---|---|

| Principle | Reaction of p-anisidine with aldehydes (secondary oxidation products) in fats and oils to form a colored Schiff base. crystal-filtration.comunav.edu |

| Analyte | Aldehydes, particularly unsaturated aldehydes like 2-alkenals and 2,4-dienals. qclscientific.comcdrfoodlab.com |

| Instrumentation | UV-Vis Spectrophotometer. nih.gov |

| Measurement Wavelength | 350 nm (official methods) or 366 nm in some modified methods. qclscientific.comcdrfoodlab.comcdrfoodlab.com |

| Interpretation | A lower AV signifies a lower level of secondary oxidation and better oil quality. It is often used with Peroxide Value (PV) for a complete oxidation profile. ew-nutrition.comcdrfoodlab.com |

| Typical Limits | Varies by product; for example, fish oils may require an AV below 30, while other sectors may require a value below 10. qclscientific.comcdrfoodlab.com |

The nucleophilic nature of the amine group and the electronic properties of the anisole (B1667542) ring system allow p-anisidine and its derivatives to act as reagents in the detection of various chemical species. The formation of a complex or a new compound often results in a distinct color change or a fluorescent response, which can be measured for quantification.

One documented application is the use of p-anisidine as a complexometric indicator for the determination of iron(III) ions. chemicalbook.com In this role, p-anisidine forms a colored complex with Fe³⁺, allowing for its quantification in a sample. Furthermore, p-anisidine hydrochloride has been used as a spray reagent in paper chromatography for the detection and determination of sugars. acs.org While modern analytical methods often employ more complex, multi-component sensor arrays for detecting metal ions, the fundamental principle of using a selective organic reagent like a p-anisidine derivative remains a cornerstone of analytical chemistry. nih.gov

Environmental Research Perspectives and Degradation Studies

Atmospheric Transformation and Fate of Methanesulfonic Acid and Related Species

Methanesulfonic acid (MSA) is a significant organosulfur acid in the atmosphere, primarily formed from the photochemical oxidation of dimethyl sulfide (B99878) (DMS) emitted by marine phytoplankton. acs.orgresearchgate.net Its atmospheric journey involves a series of complex reactions. The primary fate of DMS in the atmosphere is reaction with hydroxyl (OH) radicals. researchgate.net This oxidation process leads to the formation of several intermediates, including methanesulfinic acid (MSIA) and methane (B114726) sulfenic acid (MSEA), which in turn form the CH₃SO₂ radical. ku.dknoaa.govnih.gov

The subsequent reactions of the CH₃SO₂ radical are highly dependent on atmospheric conditions, particularly temperature. acs.org It can react with oxygen (O₂) to form CH₃S(O)₂OO, a precursor to MSA. ku.dknoaa.govnih.gov Theoretical calculations and global modeling indicate that the branching ratio of this reaction is temperature-sensitive, with MSA yield increasing as temperature decreases. ku.dknih.govacs.org Consequently, in warmer, low-latitude regions, sulfur dioxide (SO₂) is the main product of DMS oxidation, while in colder, high-latitude regions, a greater amount of MSA is formed. ku.dknoaa.govnih.gov This temperature-dependent mechanism has been shown to increase global atmospheric MSA production by as much as 74% in models compared to previous assumptions. acs.org

Once formed, MSA can undergo further chemical transformations. It can react with metal halides, such as sodium chloride in marine aerosols, to form methanesulfonate (B1217627) salts. acs.orgresearchgate.net Both MSA and its salts are surface-active, meaning they accumulate at the gas-aerosol interface where they are susceptible to heterogeneous oxidation by OH radicals. acs.orgresearchgate.net Studies have shown that MSA reacts with OH radicals faster than its sodium salt, sodium methanesulfonate. acs.orgresearchgate.net This oxidation can lead to the fragmentation of the methanesulfonate ion (CH₃SO₃⁻) into formaldehyde (B43269) (HCHO) and a sulfite (B76179) radical (SO₃•⁻). acs.orgresearchgate.net

Methanesulfonic acid plays a crucial role in the formation of new atmospheric particles, a process that influences cloud formation and the Earth's climate. nih.gov Atmospheric nucleation, the initial step of particle formation, occurs when gas-phase compounds form stable molecular clusters. nih.gov While sulfuric acid (H₂SO₄) is a well-known nucleating agent, MSA, which is often produced alongside it from DMS oxidation, also contributes significantly, especially in marine and coastal areas. nih.govcopernicus.org

Research has demonstrated that MSA can participate in nucleation, particularly when bases like amines and ammonia (B1221849) are present. nih.govcopernicus.org The presence of MSA can enhance the formation rates of molecular clusters. For instance, in a system containing sulfuric acid and dimethylamine (B145610) (DMA), the addition of MSA can increase cluster formation rates by up to an order of magnitude under certain atmospheric conditions. copernicus.orgcopernicus.org The enhancement is more pronounced at lower temperatures. copernicus.org

| System | Observed Effect of MSA | Key Findings | Source |

|---|---|---|---|

| MSA–H₂SO₄–Dimethylamine (DMA) | Increased cluster formation rates by up to 1 order of magnitude. | Enhancement is temperature-dependent, being greater at lower temperatures (e.g., 258 K). | copernicus.orgcopernicus.org |

| SA-MSA-Methylamine | Enhancement of nucleation rates. | Formation of the SA-MSA heterodimer creates more energetically favorable pathways. | nih.gov |

| SA-MSA-Trimethylamine | Suppression of nucleation rates. | Likely due to steric hindrance between MSA and trimethylamine. | nih.gov |

| MSA-Base Clusters (General) | Low cluster formation potential alone. | Electrically neutral clusters of only MSA and a base are unlikely to form and grow under typical atmospheric conditions. | bohrium.com |

Degradation Pathways of Anisidine Compounds in Aquatic and Soil Environments

The environmental fate of the anisidine portion of the compound is critical to understanding its persistence and impact in terrestrial and aquatic systems. Anisidine derivatives, such as p-anisidine (B42471), can be released into the environment through waste streams from industries that use them as chemical intermediates, for example in the production of azo dyes. nih.govnih.gov

Studies on p-anisidine indicate that it is subject to degradation in both water and soil. In aquatic environments, its biodegradability has been assessed using standard tests. Results show that p-anisidine can be classified as "readily biodegradable" under certain aerobic conditions. europa.eu For example, one study recorded degradation of 65.3% based on Biochemical Oxygen Demand (BOD) and 100% based on gas chromatography after two weeks. europa.eu However, results can vary depending on the test conditions and the microbial inoculum present. europa.eu In river water, p-anisidine showed 82% degradation after three days, whereas in seawater, the degradation was only 2% over the same period, highlighting the influence of the specific environment. nih.gov

In soil environments, p-anisidine is expected to have very high mobility based on its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov Its pKa of 5.36 indicates that it will exist partially as a cation in the environment, and these cations can adsorb to soil particles, though the neutral form is not expected to adsorb significantly. nih.gov One study using a mixed culture of soil microorganisms found that p-anisidine degraded completely after 64 days. nih.gov The formation of bound residues, where the chemical or its metabolites become incorporated into the soil organic matter, is a major dissipation mechanism for similar phenolic compounds in soil under oxygen-rich conditions. nih.gov

The breakdown of anisidine compounds occurs through several mechanisms, primarily biodegradation and photodegradation.

Biodegradation: The "ready biodegradability" of p-anisidine suggests that microorganisms in activated sludge and some soil environments possess the necessary enzymes to metabolize it. europa.eu The process requires a sufficient population of adapted microorganisms capable of withstanding the compound's toxicity and utilizing it as a substrate. europa.eu The complete degradation observed in some studies indicates that microorganisms can cleave the aromatic ring and mineralize the compound. In contrast, m-anisidine (B1676023) has been classified as "not readily biodegradable," showing the significant influence of the isomer structure on its environmental fate.

Photodegradation: p-Anisidine absorbs light at wavelengths around 300 nm, which means it has the potential to undergo direct photolysis from sunlight in surface waters and in the atmosphere. nih.gov In the atmosphere, vapor-phase p-anisidine is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 4.1 hours. nih.gov In aquatic systems, advanced oxidation processes (AOPs), which often rely on generating hydroxyl radicals, have proven effective in degrading anisidine compounds, further indicating their susceptibility to oxidative degradation pathways that can be initiated by light. nih.gov

Research on Advanced Remediation Strategies for Anisidine Contaminants

Due to the toxic and potentially carcinogenic nature of anisidine compounds, effective remediation technologies are essential for treating contaminated wastewater and soil. nih.gov Conventional physical and biological treatments can have drawbacks, such as high costs, the creation of secondary pollutants, or ineffectiveness against refractory compounds. d-nb.inforesearchgate.net Consequently, research has increasingly focused on Advanced Oxidation Processes (AOPs). nih.govd-nb.info

AOPs are characterized by the generation of highly reactive species, most notably the hydroxyl radical (HO•), which can non-selectively degrade a wide range of organic pollutants, often mineralizing them into simpler molecules like carbon dioxide and water. nih.gov

Key AOPs studied for anisidine remediation include:

Fenton and Photo-Fenton Oxidation: This process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. ut.ac.ir Studies on both o-anisidine (B45086) and p-anisidine have demonstrated high removal efficiencies. For p-anisidine, a maximum removal of 88.95% and a COD (Chemical Oxygen Demand) removal of 76.43% were achieved under optimal conditions (pH 2.5, specific H₂O₂/Fe²⁺ ratio). researchgate.net The efficiency is dependent on parameters like pH, initial contaminant concentration, and reagent dosage. ut.ac.irresearchgate.net

Photocatalysis: This method utilizes a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source (such as UV) to generate reactive oxygen species. A study on a ternary composite of graphitic carbon nitride/TiO₂/polyorthoanisidine showed enhanced photocatalytic degradation of an organic dye, demonstrating the potential of such systems for treating complex industrial wastewater. nih.gov The composite structure helps to reduce the recombination of electron-hole pairs, thereby improving photocatalytic activity. nih.gov

Adsorption: While a physical process, adsorption is often used in conjunction with other treatments. Materials like granular activated carbon, resins, and nanocomposites have been investigated for their ability to remove aniline-based compounds from water. researchgate.netdntb.gov.ua For example, a poly(o-anisidine)/MWCNTs nanocomposite has been synthesized and studied for its effectiveness in adsorbing dyes from aqueous solutions. dntb.gov.ua

| Technology | Target Contaminant | Key Findings & Conditions | Source |

|---|---|---|---|

| Fenton's Oxidation | p-Anisidine | 88.95% removal at pH 2.5 with optimized H₂O₂/Fe²⁺ ratio. | researchgate.net |

| Fenton's Oxidation | o-Anisidine | 72-85% removal at pH 3. Lower initial concentrations showed better removal. | ut.ac.ir |

| Photocatalysis (g-C₃N₄/TiO₂/POA) | Organic Dye (Direct Red 28) | 97.5% degradation achieved at 10 ppm initial concentration with 30 mg of catalyst. | nih.gov |

| Adsorption (Poly(o-anisidine)/MWCNTs) | Organic Dye (Direct Yellow 26) | Demonstrated effective adsorption capacity for dye removal from water. | dntb.gov.ua |

| Soil Washing | 4-Methoxy-2-nitroaniline | Alcohol-based eluents effectively reduced interfacial tension, enhancing contaminant release from aquifer medium. | mdpi.com |

Future Directions and Interdisciplinary Research Challenges

Innovation in Synthetic Strategies for Complex Anisidine-Sulfonic Acid Architectures

The synthesis of p-Anisidine (B42471) methanesulphonic acid and related structures is primarily achieved through the sulfonation of p-anisidine, a process that follows the classic electrophilic aromatic substitution mechanism. smolecule.com In this reaction, methanesulfonic acid can serve as both the sulfonating agent and the reaction medium. smolecule.com The electron-donating methoxy (B1213986) group on the p-anisidine ring plays a crucial role in directing the regioselectivity and influencing the kinetics of the reaction. smolecule.com Under acidic conditions, the initial protonation of the amino group deactivates the ring towards electrophilic substitution, a key mechanistic consideration. smolecule.com

Innovations in this area are focused on developing more controlled and efficient synthetic routes. Research has shown that reaction parameters such as temperature, acid concentration, and reaction time are critical in determining the yield and distribution of products. smolecule.com Higher temperatures can increase conversion rates but also risk decomposition of the product. smolecule.com

Table 1: Optimized Reaction Conditions for p-Anisidine Sulfonation

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 50-170°C | Higher temperatures boost conversion but may lead to decomposition. | smolecule.com |

| Acid Concentration | 30-40% | Moderate concentrations yield the best selectivity. | smolecule.com |

| Reaction Time | 2-10 hours | Longer durations improve the overall conversion. | smolecule.com |

| Pressure | Atmospheric to 1.5 MPa | Elevated pressure can enhance the reaction rate. | smolecule.com |

Furthermore, significant progress is being made in the synthesis of the precursor, p-anisidine, through greener methods. Traditional approaches often rely on the reduction of 4-nitroanisole (B1192098) using iron powder or sodium sulfide (B99878), which can generate substantial waste. smolecule.comchemicalbook.com Modern strategies are shifting towards liquid-phase catalytic hydrogenation, an environmentally benign technique that offers high yields. smolecule.comchemicalbook.com Catalysts such as Raney nickel, ruthenium, and platinum on carbon (Pt/C) have proven effective for this transformation. smolecule.comevitachem.com Industrial synthesis often employs composite catalysts containing active metals like copper, nickel, and iron, operating at temperatures between 80 to 150°C and hydrogen pressures of 0.3 to 1.0 MPa. smolecule.com Some of these advanced catalysts have demonstrated exceptional stability, maintaining activity for over 36 cycles. smolecule.com

Expanding the Scope of Catalytic and Materials Science Applications

The unique properties of anisidine-sulfonic acid structures are being leveraged in catalysis and materials science. In materials science, a significant area of research is the development of conductive polymers. Polyaniline (PANI) and its derivatives, such as poly(o-anisidine) (POA) and poly(p-anisidine) (PPA), are of particular interest due to their tunable conductivity and environmental stability. frontiersin.orgufam.edu.br The electrical conductivity of these polymers can be dramatically enhanced by doping with acids, including organic sulphonic acids like methanesulfonic acid (MSA). researchgate.net This doping process, which involves the protonation of the polymer backbone, can increase conductivity by up to ten orders of magnitude. frontiersin.orgresearchgate.net

The resulting materials have potential applications as fillers for antistatic and anticorrosion coatings, as well as in the fabrication of electronic sensors and secondary batteries. ufam.edu.brresearchgate.net For instance, nanocomposites of PPA with metal oxides like TiO2 and ZnO have been synthesized, yielding electroactive materials with conductivities in the range of 0.08–0.91 S/cm. ufam.edu.br

Table 2: Electrical Conductivity of Polyanisidine Materials

| Material | Dopant/Composite | Conductivity | Reference |

|---|---|---|---|

| Poly(p-anisidine) (PPA) | HCl | 1.00 x 10-9 S/cm | ufam.edu.br |

| PPA Nanocomposite | TiO2 | 0.08 - 0.91 S/cm | ufam.edu.br |

| Polyaniline (PANI) | Methanesulfonic acid (MSA) | Dependent on doping level | ufam.edu.brresearchgate.net |

In the field of catalysis, polymer-supported catalysts are gaining attention for their efficiency and reusability. researchgate.net Modified polyaniline derivatives are being explored as solid heterogeneous catalysts for various organic transformations. researchgate.net Additionally, magnetic nanocatalysts functionalized with 4-aminobenzenesulfonic acid have been developed for the green synthesis of complex heterocyclic compounds, demonstrating high yields and easy, magnetically assisted separation for reuse. sciforum.net

Advancements in Spectroscopic and Computational Predictive Capabilities

A suite of spectroscopic techniques is essential for the characterization of p-Anisidine methanesulphonic acid and its derivatives. Fourier-transform Infrared (FTIR) spectroscopy is widely used to identify functional groups. For methanesulfonic acid, characteristic peaks include asymmetric and symmetric stretching of the SO3 group (around 1190 cm⁻¹ and 985 cm⁻¹, respectively) and C-S stretching (around 772 cm⁻¹). researchgate.net In studies of poly(p-anisidine), FTIR spectra reveal key vibrational modes such as ν(C–H), ν(N–H), and ν(C–O), with shifts indicating the influence of counter-ions from dopants. ufam.edu.br Nuclear Magnetic Resonance (NMR) spectroscopy is also employed to confirm the structure of synthesized polymers. frontiersin.org

UV-Vis spectroscopy is another critical tool. The condensation reaction of p-anisidine with aldehydes and ketones forms Schiff bases that absorb light at 350 nm, a reaction utilized in food quality testing to detect oxidation. smolecule.comwikipedia.org This technique is also used to monitor the synthesis of sulfonated polyaniline (SPANI), where a characteristic peak at 565 nm indicates polymer formation. frontiersin.org

Table 3: Key Spectroscopic Data for Anisidine Derivatives

| Technique | Compound/System | Observed Feature | Significance | Reference |

|---|---|---|---|---|

| FTIR | Methanesulfonic acid | ~1190 cm-1 (SO3 stretch) | Functional group identification | researchgate.net |

| UV-Vis | p-Anisidine + Aldehydes | 350 nm | Detection of Schiff base formation | smolecule.comwikipedia.org |

| UV-Vis | Laccase-induced SPANI synthesis | 565 nm | Monitoring polymer formation | frontiersin.org |

| 13C NMR | Poly(p-anisidine) | - | Structural verification | ufam.edu.br |

Computational modeling, particularly Density Functional Theory (DFT), provides deep insights into molecular geometries, electronic configurations, and reaction mechanisms. ufam.edu.br DFT calculations have been used to analyze the electrostatic interactions between methanesulfonic acid and clusters of other atmospheric molecules, helping to understand aerosol formation. researchgate.net Quantum chemical calculations have also shed light on the particle formation from reactions between MSA and various amines, showing that amines are significantly more effective than ammonia (B1221849) in promoting this process. escholarship.org These predictive models are crucial for understanding the atmospheric behavior of these compounds and for designing new materials with tailored properties. researchgate.netescholarship.org

Addressing Environmental Impact through Green Chemistry and Remediation Technologies

Minimizing the environmental footprint of chemical processes involving anisidine derivatives is a critical research challenge. Green chemistry principles are being actively integrated into synthesis and application. This includes the development of environmentally friendly synthetic routes, such as the catalytic hydrogenation of 4-nitroanisole, which reduces waste compared to traditional methods. chemicalbook.com The use of biocatalysis, for example, employing enzymes like laccase for the polymerization of sulfonated anilines, represents an eco-conscious alternative that operates under milder conditions. frontiersin.org

The development of recoverable and reusable catalysts, such as magnetic periodic mesoporous organosilica functionalized with aminobenzenesulfonic acid, aligns with green chemistry goals by simplifying purification and reducing catalyst waste. researchgate.netsciforum.net These catalysts have been successfully used in multicomponent reactions in green solvents like ethanol (B145695) at room temperature. sciforum.net

On the remediation front, aniline (B41778) and its derivatives are recognized as potential pollutants from industrial wastewater. nih.gov Research into effective cleanup technologies is ongoing. Advanced Oxidation Processes (AOPs), such as the photo-Fenton process, have emerged as promising methods to degrade these compounds in wastewater, reducing their toxicity and persistence in the environment. nih.gov Additionally, functionalized biocompatible polymers like sulfonated cellulose (B213188) are being developed as magnetic sorbents for the efficient removal of amine pollutants from water, with some systems achieving over 90% adsorption. mdpi.com

Q & A

Q. What is the methodological basis for using p-Anisidine in assessing lipid oxidation, and how is the p-Anisidine Value (AV) calculated?

The p-Anisidine Value quantifies secondary oxidation products (e.g., aldehydes) in lipids via spectrophotometry. A sample (0.5 g oil in iso-octane) reacts with p-Anisidine in glacial acetic acid under dark conditions. Absorbance is measured at 350 nm before () and after () reaction. The formula:

This method follows AOCS Cd 18-90, requiring toxic reagents (e.g., acetic acid, iso-octane) and specialized equipment .

Q. How does the p-Anisidine Value complement peroxide value (PV) in oxidation studies?

PV measures primary oxidation products (hydroperoxides), while AV targets secondary products (aldehydes). Combining both provides a comprehensive oxidation profile. For instance, rancid oils with low PV may exhibit high AV, indicating advanced degradation. Statistical integration (e.g., Totex Value = PV + AV) is used to assess overall oxidative deterioration .

Q. What safety protocols are critical when handling p-Anisidine in laboratory settings?

Use chemical-resistant suits, nitrile gloves, and respiratory protection in ventilated areas (e.g., fume hoods). p-Anisidine requires storage at controlled temperatures, and spills must be neutralized with acetic acid-free absorbents. Safety evaluations must align with OSHA/WHMIS standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies between p-Anisidine Value and other oxidation markers (e.g., acid value)?

Contradictions arise due to differing oxidation pathways. For example, high AV with low acid value suggests aldehyde formation without significant hydrolysis. Multivariate analysis (e.g., PCA or ANOVA) can identify dominant degradation mechanisms. Calibration with reference materials (e.g., oxidized oil standards) improves data reliability .

Q. What experimental design optimizes the p-Anisidine assay for heterogeneous lipid matrices (e.g., acid oils)?

Pre-treatment steps (e.g., filtration to remove insolubles) and solvent optimization (e.g., adjusting iso-octane-to-acetic acid ratios) enhance reproducibility. Response Surface Methodology (RSM) can model variables (e.g., reaction time, temperature) to maximize sensitivity while minimizing reagent use .

Q. How do reaction kinetics influence the interpretation of p-Anisidine assay results?

The reaction rate between p-Anisidine and aldehydes (e.g., 2-alkenals) is concentration- and temperature-dependent. Second-order rate constants () vary; for example, conjugation with cysteine residues slows reaction kinetics by \sim16-fold. Time-resolved spectrophotometry or NMR can validate kinetic assumptions .

Q. What statistical frameworks are recommended for validating p-Anisidine Value data in multi-laboratory studies?

Use inter-laboratory reproducibility tests with standardized controls. Coefficient of determination () and ANOVA assess method precision. Outliers are identified via Grubbs’ test, and uncertainty budgets should account for spectrophotometer calibration drift .

Methodological Comparisons

Q. How does the CDR FoodLab® method differ from the AOCS Cd 18-90 protocol for AV determination?

The CDR method reduces assay time from 10+ minutes to 2 minutes by using 366 nm absorbance and simplified reagent handling. It eliminates carcinogenic iso-octane but maintains correlation () with AOCS results, enabling field applications without specialized labs .

Q. What are the limitations of spectrophotometric AV methods in detecting tertiary oxidation products?

Spectrophotometry primarily detects conjugated dienals and trienals (secondary products). Tertiary products (e.g., polymers) require GC-MS or HPLC. Coupling AV with size-exclusion chromatography improves detection of high-molecular-weight degradation compounds .

Data Presentation and Reporting

Q. How should researchers present raw and processed AV data to ensure reproducibility?

Include raw absorbance values, sample weights, and blank corrections in appendices. Processed data (e.g., AV calculations) should feature in the main text with error margins (± SD). Use scatter plots to visualize AV-PV correlations and degradation trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.